2-(Prop-2-yn-1-yl)cyclopentan-1-one
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Overview
Description
2-(Prop-2-yn-1-yl)cyclopentan-1-one is an organic compound with the molecular formula C8H10O and a molecular weight of 122.16 g/mol It is characterized by a cyclopentanone ring substituted with a propynyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)cyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Substitution: The propynyl group can undergo nucleophilic substitution reactions with reagents like sodium azide or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium azide (NaN3), halogens (e.g., bromine, chlorine)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Azides, halogenated compounds
Scientific Research Applications
2-(Prop-2-yn-1-yl)cyclopentan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yl)cyclopentan-1-one involves its interaction with molecular targets and pathways within biological systems. The propynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with enzymes, receptors, or other biomolecules . These interactions can modulate biological processes and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Prop-1-yn-1-yl)cyclopentan-1-ol: This compound is structurally similar but contains a hydroxyl group instead of a carbonyl group.
2-(Prop-2-yn-1-yloxy)naphthalene: Another compound with a propynyl group, but attached to a naphthalene ring.
Uniqueness
2-(Prop-2-yn-1-yl)cyclopentan-1-one is unique due to its specific combination of a cyclopentanone ring and a propynyl group.
Properties
CAS No. |
19842-40-1 |
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Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-prop-2-ynylcyclopentan-1-one |
InChI |
InChI=1S/C8H10O/c1-2-4-7-5-3-6-8(7)9/h1,7H,3-6H2 |
InChI Key |
CLPCXIOMHWOYBD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCCC1=O |
Origin of Product |
United States |
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